molecular formula C15H14N4O2S B11542067 (2E)-N-(4-methylphenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide

(2E)-N-(4-methylphenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide

Cat. No.: B11542067
M. Wt: 314.4 g/mol
InChI Key: FLCKCDBTHAPPQI-MHWRWJLKSA-N
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Description

1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 4-methylphenyl and a 2-nitrophenyl group through a methylene bridge

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA typically involves the reaction of 4-methylphenyl isothiocyanate with 2-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final thiourea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the corresponding amine derivative.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and mild to moderate temperatures.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA include other thiourea derivatives with different substituents on the phenyl rings. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:

    1-(4-METHYLPHENYL)-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]THIOUREA: This compound has a hydroxyl group instead of a nitro group, which may affect its reactivity and biological activity.

    1-(4-METHYLPHENYL)-3-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]THIOUREA: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of 1-(4-METHYLPHENYL)-3-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H14N4O2S/c1-11-6-8-13(9-7-11)17-15(22)18-16-10-12-4-2-3-5-14(12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+

InChI Key

FLCKCDBTHAPPQI-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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